Cas no 19448-95-4 ((5S,8R,9S,10R,13S,14S)-10,13-Dimethyl-4,5,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione)
19448-95-4 structure
Product Name:(5S,8R,9S,10R,13S,14S)-10,13-Dimethyl-4,5,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione
CAS-Nr.:19448-95-4
MF:C19H26O2
MW:286.408545970917
CID:2659807
Update Time:2023-08-06
(5S,8R,9S,10R,13S,14S)-10,13-Dimethyl-4,5,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 5β-Androst-2-ene-6,17-dione
- (5S,8R,9S,10R,13S,14S)-10,13-Dimethyl-4,5,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren
- (5S,8R,9S,10R,13S,14S)-10,13-Dimethyl-4,5,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione
-
- Inchi: 1S/C19H26O2/c1-18-9-4-3-5-15(18)16(20)11-12-13-6-7-17(21)19(13,2)10-8-14(12)18/h3-4,12-15H,5-11H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1
- InChI-Schlüssel: BKJWEMTUNRNTFX-JOFNPIDHSA-N
- Lächelt: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CC=CC[C@@H]3C(C[C@H]12)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 0
- Komplexität: 534
- Topologische Polaroberfläche: 34.1
(5S,8R,9S,10R,13S,14S)-10,13-Dimethyl-4,5,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione Verwandte Literatur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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